

# Application Note: Synthesis of Apixaban via the Morpholine-Enamine Intermediate

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## Compound of Interest

Compound Name: *4-Aminomorpholin-3-one hydrochloride*  
Cat. No.: *B13491472*

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Target Molecule: Apixaban (Eliquis) Key Intermediate: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS Reference: 503615-03-0 (Nitro precursor), 1267610-26-3 (Amino intermediate)

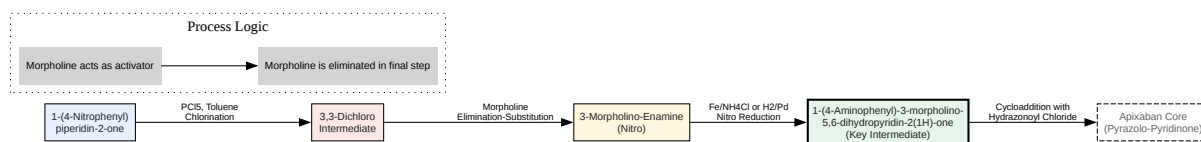
## Introduction: The Morpholine Enamine Strategy

In the industrial synthesis of Apixaban, the construction of the central dihydropyrazolo[3,4-c]pyridine core is the rate-limiting step. The "Morpholine Route" utilizes a morpholine-enamine moiety to activate the C3 position of the lactam ring. This activation allows for a regioselective [3+2] cycloaddition with the hydrazonoyl chloride fragment.

Unlike Rivaroxaban, where the morpholinone ring is permanent, in Apixaban synthesis, the morpholine group serves as a leaving group/activator and is eliminated during the aromatization of the pyrazole ring.

## Chemical Pathway Analysis

The synthesis proceeds through the "Nitro-Lactam" pathway, converting a simple piperidinone into the highly functionalized morpholine enamine.



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Figure 1: The Morpholine-Enamine route for Apixaban synthesis. The morpholine group activates the lactam for subsequent pyrazole formation.

## Experimental Protocol

Objective: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Scale: 50 g Batch Basis (Scalable to kg).

### Phase A: Activation (Dichlorination)

Reagents:

- 1-(4-nitrophenyl)piperidin-2-one (Start Material)[1][2]
- Phosphorus Pentachloride ( $\text{PCl}_5$ )[1]
- Toluene (Solvent)[1]

Procedure:

- Charge a reactor with 1-(4-nitrophenyl)piperidin-2-one (50.0 g, 227 mmol) and Toluene (250 mL).
- Heat the suspension to 50°C.
- Add  $\text{PCl}_5$  (141.0 g, 680 mmol) portion-wise over 30 minutes. Caution: Exothermic. HCl gas evolution.

- Reflux the mixture at 110°C for 3–4 hours. Monitor by HPLC for disappearance of starting material.
- Quench by cooling to 0°C and slowly pouring into crushed ice/water (500 mL).
- Extract with Toluene or DCM. Wash organic layer with brine.
- Isolate the 3,3-dichloro intermediate (often an oil or low-melting solid) by evaporation. Note: This intermediate is unstable; proceed immediately to Phase B.

## Phase B: Enamine Formation (Morpholine Insertion)

### Reagents:

- 3,3-Dichloro intermediate (from Phase A)[1][3]
- Morpholine (Excess, acts as reagent and base)
- Triethylamine (Optional auxiliary base)[3]

### Procedure:

- Dissolve the crude dichloro residue in Morpholine (150 mL). Note: Morpholine is used as the solvent to drive the elimination-substitution.
- Heat to reflux (128°C) for 4–6 hours.
- Mechanism Check: The reaction proceeds via elimination of HCl to form the chloro-enamine, followed by nucleophilic substitution by morpholine.
- Cool to room temperature. The product, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, often precipitates as a yellow/orange solid.
- Filter the solid.
- Wash with Ethanol (50 mL) and Water (100 mL) to remove morpholine salts.
- Dry in a vacuum oven at 50°C.

- Expected Yield: 70–80% (over two steps).
- Appearance: Yellow crystalline solid.

## Phase C: Nitro Reduction (Preparation of the Amino-Intermediate)

Reagents:

- 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Phase B Product)[1]
- Iron Powder (325 mesh)
- Ammonium Chloride (NH<sub>4</sub>Cl)
- Ethanol/Water (4:1 ratio)

Procedure:

- Suspend the Nitro-Enamine (30.0 g) in Ethanol (240 mL) and Water (60 mL).
- Add Ammonium Chloride (15.0 g) and Iron Powder (20.0 g).
- Heat to reflux (78°C) with vigorous stirring.
- Monitor reaction (approx. 2–3 hours). The yellow suspension will turn dark/black (iron oxides).
- Hot Filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
- Concentrate the filtrate under reduced pressure to ~20% volume.
- Crystallize by cooling to 0–5°C. Add water if necessary to induce precipitation.
- Filter the off-white to pale brown solid.
- Dry to constant weight.

Final Product: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[1][4] Purity Target: >98.0% (HPLC).

## Process Optimization & Troubleshooting

Critical Process Parameter (CPP)	Target Range	Impact on Quality
PCI5 Stoichiometry	2.8 – 3.0 eq	Excess required to drive dichlorination. Insufficient PCI5 leads to monochloro impurities which do not form the enamine.
Morpholine Reflux Temp	>120°C	Lower temperatures result in incomplete substitution (Chloro-enamine impurity remains).
Quench pH (Phase A)	< 2.0	The dichloro intermediate is sensitive to base hydrolysis before the morpholine step. Keep acidic/neutral during workup.
Iron Removal	Hot Filtration	Iron residues can catalyze degradation of the amino-enamine. Ensure thorough Celite filtration.

## Impurity Profile

- Impurity A (Hydrolysis): 1-(4-nitrophenyl)piperidine-2,3-dione. Formed if moisture enters Phase A/B.
- Impurity B (Incomplete Reduction): Nitroso or Hydroxylamine intermediates. Ensure full reflux time in Phase C.

- Impurity C (Reagent Confusion): 4-Aminomorpholin-3-one.[4][5][6] If this reagent is inadvertently introduced (due to naming confusion), it will not react to form the Apixaban core and will remain as a distinct contaminant detectable by LC-MS (m/z ~117).

## Safety & Handling

- Phosphorus Pentachloride (PCl<sub>5</sub>): Corrosive solid. Reacts violently with water to release HCl and Phosphoric acid. Handle in a fume hood under inert atmosphere (N<sub>2</sub>).
- Morpholine: Flammable liquid, corrosive, and toxic. Absorbs through skin. Use butyl rubber gloves.
- Nitro-Intermediates: Potential energetic materials. Avoid overheating dry solids.

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